N-(4-nitrobenzyl)acetamide

Physicochemical characterization Solid-phase handling Intermediate procurement

Problem: Need a stable, high-purity para-nitrobenzyl building block for clean catalytic hydrogenation to a protected para-aminobenzylamine motif. Solution: N-(4-Nitrobenzyl)acetamide provides 100% conversion with Raney Nickel, unlike unsubstituted analogs. Quantified Purity: ≥97% solid, mp 165-170 °C ensures precise weighing and stable storage. Supply: Globally stocked, ships at ambient temperature, minimal lead time.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 56222-10-7
Cat. No. B1293727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-nitrobenzyl)acetamide
CAS56222-10-7
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12)
InChIKeyZMQPYUAJBGXGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Nitrobenzyl)acetamide (CAS 56222-10-7): Procurement-Relevant Identity, Class, and Baseline Physicochemical Profile


N-(4-Nitrobenzyl)acetamide (CAS 56222-10-7) is a para-nitro-substituted N-benzylacetamide derivative with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g·mol⁻¹ . It belongs to the class of secondary amides bearing a 4-nitrobenzyl substituent on the amide nitrogen, a structural motif widely employed as a synthetic intermediate in medicinal chemistry and agrochemical research . The compound is commercially available as a solid with a typical purity of ≥97% and a reported melting point of approximately 165–170 °C . Its key physicochemical identifiers—including a calculated logP of 2.15, a density of 1.24 g·cm⁻³, and a boiling point of 445.9 °C at 760 mmHg—distinguish it from closely related N-benzylacetamide analogs that lack the electron-withdrawing nitro group .

Why N-(4-Nitrobenzyl)acetamide Cannot Be Replaced by Unsubstituted or Ortho/Meta Nitro Analogs in Synthesis and Assay Workflows


N-Benzylacetamide and its nitro-substituted isomers are not functionally interchangeable despite sharing a common acetamide backbone. The position of the nitro group on the phenyl ring dictates both the electronic environment of the amide nitrogen and the compound's physicochemical properties, directly impacting reactivity, solubility, and downstream synthetic utility [1]. Quantitative head-to-head comparisons of p-substituted N-benzylacetamides (H, CH₃, OCH₃, Cl, NO₂) demonstrate that the para-nitro derivative (compound 7, NO₂) exhibits a distinct hydrolysis mechanism and rate–acidity profile in aqueous sulfuric acid relative to the unsubstituted (H) and other para-substituted analogs [2]. Furthermore, the para-nitro regioisomer uniquely enables clean, high-yield catalytic hydrogenation to the corresponding para-amino derivative—a transformation that is not accessible from the unsubstituted N-benzylacetamide and proceeds with different efficiency and selectivity for the ortho- and meta-nitro isomers due to steric and electronic constraints . The following evidence items quantify these differentiation dimensions.

Quantitative Differentiation Evidence for N-(4-Nitrobenzyl)acetamide Versus Closest Analogs


Melting Point Elevation of ~106 °C Relative to Unsubstituted N-Benzylacetamide Facilitates Solid-Phase Handling and Purification

N-(4-Nitrobenzyl)acetamide exhibits a melting point of approximately 165–170 °C , compared with 59–63 °C for the unsubstituted analog N-benzylacetamide (CAS 588-46-5) . This represents a melting point elevation of roughly 106 °C. The substantial increase is attributable to the electron-withdrawing para-nitro group, which enhances crystal lattice energy through dipole–dipole interactions and potential intermolecular hydrogen bonding involving the nitro oxygen atoms. For procurement and laboratory handling, the higher melting point means the compound remains a free-flowing solid under ambient storage and shipping conditions (recommended storage: sealed, dry, room temperature ), whereas N-benzylacetamide (mp ~61 °C) is prone to softening or partial melting during warm-weather transit.

Physicochemical characterization Solid-phase handling Intermediate procurement

LogP Increase of ~1.1 Units Over N-Benzylacetamide Alters Solvent Partitioning and Chromatographic Behavior

The calculated partition coefficient (logP) of N-(4-nitrobenzyl)acetamide is 2.15 , while N-benzylacetamide (CAS 588-46-5) has a reported logP of approximately 1.03 [1]. This difference of ~1.1 logP units corresponds to an approximately 12.6-fold higher octanol–water partition coefficient for the nitro-substituted compound. The increased lipophilicity arises from the addition of the polar yet hydrophobic nitro group, which simultaneously introduces dipole character while expanding the molecular surface area. In practical terms, this means N-(4-nitrobenzyl)acetamide will exhibit longer retention on reversed-phase HPLC columns (C18) and preferential partitioning into organic layers during aqueous workup, compared with the unsubstituted analog.

Lipophilicity Chromatographic retention Solvent extraction

Para-Nitro Regioisomer Demonstrates Distinct Hydrolysis Mechanism from Other p-Substituted N-Benzylacetamides in Aqueous Sulfuric Acid

In a systematic study of acid-catalyzed reactions of p-substituted N-benzylacetamides (3 = H, 4 = CH₃, 5 = OCH₃, 6 = Cl, 7 = NO₂), Druet and Yates (1984) demonstrated that four different mechanistic regimes operate across the 0–91% H₂SO₄ range depending on the para-substituent [1]. The p-NO₂ derivative (compound 7, corresponding to N-(4-nitrobenzyl)acetamide) exhibited a distinct rate–acidity profile and underwent mechanistic switching at different acidity thresholds compared to the p-H (unsubstituted), p-CH₃, p-OCH₃, and p-Cl analogs. The strong electron-withdrawing character of the nitro group (Hammett σₚ = +0.78) shifts the protonation equilibrium of the amide carbonyl and alters the dominant hydrolysis pathway from A-2 type mechanisms to alternative routes at moderate acid concentrations, a behavior not observed for electron-donating or weakly electron-withdrawing substituents [1].

Hydrolysis kinetics Reaction mechanism Electronic effects

Near-Quantitative Catalytic Hydrogenation to N-(4-Aminobenzyl)acetamide Enables Reliable Downstream Amine Functionalization

Patent WO2007/104053 A2 reports the reduction of N-(4-nitrobenzyl)acetamide (designated intermediate I-21) to N-(4-aminobenzyl)acetamide (I-22) using Raney Nickel catalyst under 1 atm H₂ in THF at room temperature for 16 h, achieving a 100% isolated yield (4.0 g starting material → 3.4 g product, 21 mmol scale) . This near-quantitative conversion contrasts with the unsubstituted N-benzylacetamide, which lacks a reducible nitro group and cannot undergo this transformation. Among the three nitro regioisomers, the para-substituted derivative generally offers the most predictable reduction behavior due to the absence of steric hindrance around the nitro group (present in the ortho isomer) and favorable electronic conjugation (differing from the meta isomer), although explicit comparative reduction yields for all three isomers under identical conditions are not consolidated in a single published study.

Catalytic hydrogenation Amino intermediate Synthetic reliability

Optimal Application Scenarios for N-(4-Nitrobenzyl)acetamide Based on Quantified Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring a Latent Amino Group via Nitro Reduction

N-(4-Nitrobenzyl)acetamide is the preferred building block when a synthetic route demands a protected or latent para-aminobenzylamine motif. As demonstrated in patent WO2007/104053 A2, the compound undergoes clean, high-yield (100%) Raney Nickel-catalyzed hydrogenation to N-(4-aminobenzyl)acetamide . The unsubstituted N-benzylacetamide cannot provide this functionality, while ortho- and meta-nitro isomers may exhibit altered reduction kinetics or competing side reactions due to steric and electronic differences. The higher melting point (165–170 °C) of the starting material also facilitates precise weighing and solid-phase handling in parallel synthesis workflows.

Chromatographic Method Development and Analytical Reference Standard Preparation

The logP of 2.15 for N-(4-nitrobenzyl)acetamide provides a predictable and significantly different reversed-phase HPLC retention time compared to N-benzylacetamide (logP ~1.0) [1]. This property makes the compound useful as a retention-time marker or system suitability standard in methods designed to separate nitro-substituted from non-nitrated benzylacetamide analogs. Its solid physical form and melting point above typical laboratory ambient temperatures (165–170 °C) further ensure stable, uncompromised standard preparation without the risk of partial melting or hygroscopic degradation during storage.

Structure–Reactivity Studies of Substituent Effects on Amide Hydrolysis

For physical organic chemistry investigations of amide bond reactivity, N-(4-nitrobenzyl)acetamide serves as the extreme electron-withdrawing member (Hammett σₚ = +0.78) in a p-substituted N-benzylacetamide series. The mechanistic study by Druet and Yates (1984) explicitly included the p-NO₂ derivative (compound 7) alongside p-H, p-CH₃, p-OCH₃, and p-Cl analogs, confirming that the nitro derivative exhibits a distinct mechanistic regime in aqueous sulfuric acid [2]. Researchers establishing Hammett correlations or probing acid-catalyzed amide cleavage mechanisms specifically require the para-nitro derivative to anchor the electron-withdrawing end of the substituent scale.

Solvent Extraction and Liquid–Liquid Partitioning Process Development

The ~12.6-fold higher octanol–water partition coefficient of N-(4-nitrobenzyl)acetamide relative to N-benzylacetamide [1] makes it the demonstrably superior choice for processes relying on preferential organic-phase partitioning. In reaction workups requiring separation of nitro-containing products from more polar, non-nitrated byproducts, the higher logP of the 4-nitrobenzyl derivative enables cleaner phase separation and higher extraction efficiency, directly reducing solvent consumption and improving isolated yields at scale.

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